molecular formula C25H29ClN4O B11067163 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide

4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B11067163
M. Wt: 437.0 g/mol
InChI Key: HESDIBVLMXPRRA-UHFFFAOYSA-N
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Description

4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrazole moiety, and a tert-butylphenyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Attachment of the tert-Butylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with tert-butylbenzene in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized via a Mannich reaction, involving the condensation of an amine, formaldehyde, and a ketone.

    Coupling of the Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole derivative with the piperidine ring through an amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thioethers, ethers

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in organic synthesis and material science.

Biology

In biological research, 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for receptor studies or as a probe in biochemical assays is of particular interest.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological pathways, potentially leading to the development of new therapeutic agents for diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a candidate for various applications in material science.

Mechanism of Action

The mechanism of action of 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Signal Transduction Modulation: The compound might influence signal transduction pathways, altering cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29ClN4O

Molecular Weight

437.0 g/mol

IUPAC Name

4-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]-N-(3-chlorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C25H29ClN4O/c1-25(2,3)19-9-7-17(8-10-19)22-16-23(29-28-22)18-11-13-30(14-12-18)24(31)27-21-6-4-5-20(26)15-21/h4-10,15-16,18H,11-14H2,1-3H3,(H,27,31)(H,28,29)

InChI Key

HESDIBVLMXPRRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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